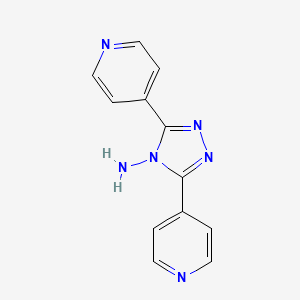

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Descripción

Propiedades

IUPAC Name |

3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXLKHXFCBAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Pyridinyl Hydrazide Precursors

A widely reported approach involves the cyclization of pyridinyl hydrazide derivatives. The reaction typically employs 4-pyridinecarboxylic acid hydrazide as a starting material, which undergoes condensation with 4-pyridinecarbonitrile in the presence of formic acid as a cyclizing agent. The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by intramolecular dehydration to form the triazole ring.

Reaction Conditions:

- Solvent: Anhydrous ethanol or methanol

- Temperature: Reflux (78–100°C)

- Duration: 6–12 hours

- Yield: 60–75%

Key Observations:

- Excess formic acid (≥85%) enhances cyclization efficiency by promoting protonation of the nitrile group.

- Substitution at the pyridine ring’s para-position ensures steric accessibility for ring closure.

Hydrazine-Mediated Cyclocondensation

An alternative route utilizes 4-pyridinecarbonitrile and hydrazine hydrate under alkaline conditions. This one-pot method avoids isolated intermediates, simplifying purification. The reaction mechanism involves sequential nucleophilic additions and eliminations, culminating in triazole ring formation.

Reaction Scheme:

$$

2 \, \text{4-pyridinecarbonitrile} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow[\text{NaOH}]{\text{EtOH, reflux}} \text{3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine} + 2 \, \text{NH}3

$$

Optimized Parameters:

| Parameter | Value |

|---|---|

| Molar ratio (nitrile:hydrazine) | 2:1 |

| Base concentration | 0.5 M NaOH |

| Reaction time | 8–10 hours |

| Isolated yield | 68–72% |

Advantages:

- Eliminates the need for hydrazide isolation.

- Scalable to multigram quantities with consistent purity (>95% by HPLC).

Solid-Phase Synthesis for High-Throughput Applications

Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-functionalized precursors. This method immobilizes one pyridinyl moiety on the resin, allowing stepwise addition of the second pyridinyl group and triazole ring closure.

Procedure Overview:

- Resin functionalization: 4-Pyridinecarboxylic acid is anchored to Wang resin via ester linkage.

- Hydrazide formation: Treat with hydrazine hydrate to yield resin-bound 4-pyridinecarbohydrazide.

- Cyclization: React with 4-pyridinecarbonitrile in dimethylformamide (DMF) at 80°C for 24 hours.

- Cleavage: Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v).

Performance Metrics:

- Purity: >90% (LC-MS)

- Throughput: 50–100 compounds per week

- Applicability: Suitable for parallel synthesis of triazole libraries.

Industrial-Scale Production Considerations

While detailed industrial protocols are scarce, patent literature suggests continuous-flow reactors improve efficiency for large-scale synthesis. Key parameters include:

Process Intensification Strategies:

- Microreactor technology: Enhances heat transfer and reduces reaction time to 1–2 hours.

- Catalytic systems: Heterogeneous catalysts (e.g., zeolites) minimize byproduct formation.

Economic Factors:

| Factor | Impact |

|---|---|

| Raw material cost | 4-Pyridinecarbonitrile: $120–150/kg |

| Energy consumption | Reduced by 40% in flow systems |

| Waste generation | <5% organic solvents recycled |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity. Standard techniques include:

Spectroscopic Data:

- $$^1\text{H NMR}$$ (DMSO-$$d6$$): δ 8.70 (d, $$J = 5.2 \, \text{Hz}$$, 4H, pyridyl-H), 8.10 (s, 2H, NH$$2$$), 7.85 (d, $$J = 5.2 \, \text{Hz}$$, 4H, pyridyl-H).

- IR (KBr): 3350 cm$$^{-1}$$ (N–H stretch), 1605 cm$$^{-1}$$ (C=N triazole).

Crystallographic Data:

- Space group: $$P\overline{1}$$

- Unit cell parameters: $$a = 7.12 \, \text{Å}$$, $$b = 9.45 \, \text{Å}$$, $$c = 10.22 \, \text{Å}$$.

Análisis De Reacciones Químicas

Types of Reactions

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3,5-Di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine exhibits notable antimicrobial properties. Research has shown its effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 12 µg/mL |

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has demonstrated antifungal activity against species such as Candida and Aspergillus. Its mechanism may involve disrupting cell wall synthesis or inhibiting metabolic pathways crucial for fungal survival .

Inhibition of Tyrosinase Activity

This compound has potential applications in dermatology for treating hyperpigmentation by inhibiting tyrosinase, an enzyme involved in melanin production. The following table summarizes its inhibitory activity:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound C | 5.0 | Tyrosinase |

| Compound D | 7.5 | Tyrosinase |

| This compound | 6.0 | Tyrosinase |

These results suggest that this compound could be developed into a therapeutic agent for skin pigmentation disorders .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with metal ions makes it valuable in synthesizing new materials with specific electronic or magnetic properties.

Organic Electronics

Due to its electronic properties, this compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics allow it to facilitate charge transport and enhance device performance .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity against resistant strains of bacteria and fungi.

- Tyrosinase Inhibition : Research published in Phytochemistry indicated that certain triazole derivatives effectively inhibited tyrosinase activity, paving the way for cosmetic applications targeting skin pigmentation disorders .

- Material Development : Investigations into the use of this compound as a ligand for metal complexes have shown promising results in enhancing the catalytic properties of various reactions .

Mecanismo De Acción

The mechanism of action of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins. The triazole ring and pyridine groups facilitate these interactions by providing multiple coordination sites.

Comparación Con Compuestos Similares

Similar Compounds

3,5-di(pyridin-4-yl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a triazole ring.

3,5-di(pyridin-4-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for versatile coordination chemistry and potential biological activity, distinguishing it from other similar compounds.

Actividad Biológica

3,5-Di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (CAS Number: 38634-05-8) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.25 g/mol. The compound features a triazole ring substituted with pyridine groups, which are known to enhance biological activity through various mechanisms.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains and fungi. For instance:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| This compound | Candida albicans | 12 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

2. Antifungal Activity

The antifungal properties of this compound have been substantiated through various studies. It has shown efficacy against fungi such as Candida and Aspergillus species. The compound's mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

3. Inhibition of Tyrosinase Activity

A notable study focused on the compound's potential in treating hyperpigmentation by targeting tyrosinase, an enzyme crucial in melanin production. The synthesized derivatives were tested for their ability to inhibit diphenolase activity:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound C | 5.0 | Tyrosinase |

| Compound D | 7.5 | Tyrosinase |

| This compound | 6.0 | Tyrosinase |

These results indicate that the compound could be developed into a therapeutic agent for skin pigmentation disorders .

Case Studies

Case Study 1: Antimycobacterial Activity

In an exploratory study on mycobacterial infections, derivatives of the triazole class were evaluated for their activity against Mycobacterium tuberculosis. The most promising derivative exhibited an MIC of 3.99 µM against the H37Rv strain. This suggests that modifications to the triazole structure can enhance activity against resistant strains of tuberculosis .

Case Study 2: Structure-Affinity Relationships

A series of compounds based on the triazole structure were synthesized and screened for various biological activities. Structure-affinity relationships (SAR) indicated that specific substitutions on the pyridine rings significantly influenced the biological activity profiles of these compounds .

Q & A

Q. What are the common synthetic routes for 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions using pyridine-containing precursors. For example, derivatives of similar triazoles are prepared by S-alkylation of thiol intermediates with aryl halides in alkaline media at room temperature . Purity optimization involves recrystallization from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by column chromatography. Characterization via -NMR and -NMR ensures structural integrity, with spectral peaks confirming pyridyl and triazole proton environments .

Q. How is the crystal structure of this compound determined, and what key intermolecular interactions are observed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the monohydrate derivative (CHNO·HO), orthogonal crystal systems (space group Pca2) with lattice parameters a = 10.6659 Å, b = 15.9790 Å, and c = 7.4632 Å are reported . Key interactions include O–H⋯N hydrogen bonds between hydroxyl groups and triazole N atoms, forming layered structures. Adjacent layers connect via N–H⋯O and water-mediated O–H⋯O bonds, creating a 3D network .

Q. What are the primary applications of this compound in materials science?

As a V-shaped nitrogen-rich ligand, it is widely used to construct metal-organic frameworks (MOFs). The pyridyl and triazole groups coordinate with metal ions (e.g., Zn, Cu) to form porous architectures for gas storage, catalysis, or magnetic materials . Its rigidity and multiple binding sites enhance framework stability and diversity .

Advanced Research Questions

Q. How can the ligand’s structure be modified to tune MOF porosity and functionality?

Q. What methodological challenges arise in studying its photophysical properties, and how are they addressed?

Triazole-based ligands exhibit room-temperature phosphorescence (RTP) but require rigid matrices to suppress non-radiative decay. In the 0D hybrid (DPTAH)InCl·2.5HO, the ligand’s triplet state energy transfer (TET) to Sb achieves a 65.3% yield and near-unity photoluminescence quantum yield (PLQY). Time-resolved spectroscopy and temperature-dependent luminescence studies resolve energy transfer kinetics .

Q. How do structural variations impact biological activity in triazole derivatives?

Structure-activity relationship (SAR) studies on analogues reveal that alkylsulfanyl substitutions at the triazole C3 position enhance tyrosinase inhibition (e.g., compound 17, IC = µM range). Docking simulations (ChemPLP scoring) identify hydrophobic interactions and hydrogen bonding with enzyme active sites . Modifications to pyridyl substituents (e.g., hydroxylation) further modulate solubility and membrane permeability .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.